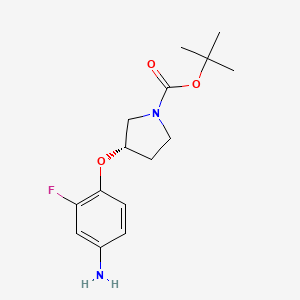
(S)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1286207-81-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula for this compound is C15H21FN2O3 with a molecular weight of 296.34 g/mol. This compound features a pyrrolidine ring, which is a key structural element in many biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C15H21FN2O3 |
| Molecular Weight | 296.34 g/mol |
| CAS Number | 1286207-81-5 |
Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that pyrrolidine derivatives can act as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme critical in serine biosynthesis, which is often upregulated in cancer cells .
Anticancer Activity
Initial studies suggest that this compound may exhibit anticancer properties. Its structural analogs have demonstrated efficacy against various cancer cell lines by inhibiting pathways essential for tumor growth. The compound's ability to interfere with serine metabolism could be pivotal in targeting PHGDH-dependent cancers .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Case Studies and Research Findings
- Inhibition of PHGDH : A study focused on the development of PHGDH inhibitors revealed that pyrrolidine derivatives could significantly inhibit this enzyme's activity, leading to reduced serine production in cancer cells. This inhibition was confirmed through various biochemical assays, demonstrating the potential of this compound as a lead compound for further development .
- Structure-Activity Relationship (SAR) : Medicinal chemistry investigations have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the pyrrolidine structure were systematically evaluated, leading to the identification of more potent analogs with improved selectivity and efficacy against target enzymes .
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWLZVYWAVOET-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














